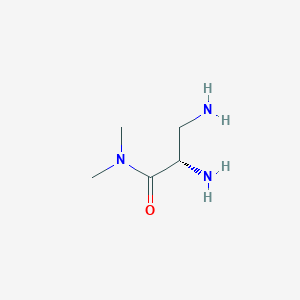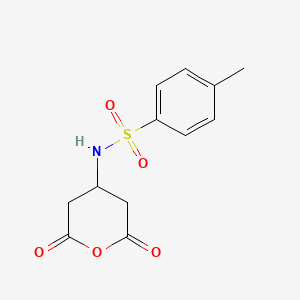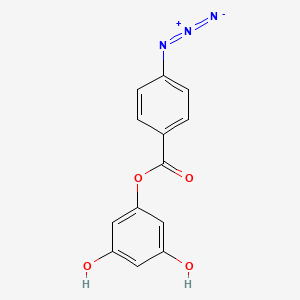![molecular formula C18H21N3O B14204485 Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- CAS No. 860086-78-8](/img/structure/B14204485.png)
Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- is a complex organic compound with a unique structure that includes an azo group and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- typically involves the reaction of 2-methylpropanamide with an azo compound. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: The azo group can be reduced to form amines.
Substitution: Various substitution reactions can occur, particularly at the methyl groups or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Aplicaciones Científicas De Investigación
Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- exerts its effects involves interactions with specific molecular targets. The azo group can participate in electron transfer reactions, while the amide group may form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide, 2-methyl-: A simpler compound with similar structural features but lacking the azo group.
Propanamide, N-(4-methoxyphenyl)-2-methyl-: Contains a methoxy group instead of the azo group, leading to different chemical properties.
Propanamide, N-(2-iodo-4-methylphenyl)-2-methyl-: Includes an iodine atom, which can significantly alter its reactivity and applications.
Uniqueness
Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- is unique due to its combination of an azo group and multiple methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
860086-78-8 |
|---|---|
Fórmula molecular |
C18H21N3O |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]propanamide |
InChI |
InChI=1S/C18H21N3O/c1-12(2)18(22)19-16-10-9-15(11-14(16)4)20-21-17-8-6-5-7-13(17)3/h5-12H,1-4H3,(H,19,22) |
Clave InChI |
YRDCCJUJIWESLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14204416.png)
![2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14204425.png)
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14204437.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![Ethyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B14204446.png)
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
![5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14204478.png)



![N-({4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14204496.png)
![N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204498.png)
